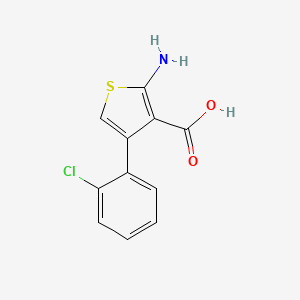
Benzyl 2-cyclohexen-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-cyclohexen-1-ylcarbamate is an organic compound with the molecular formula C14H17NO2 It is characterized by a benzyl group attached to a 2-cyclohexen-1-ylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 2-cyclohexen-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-cyclohexen-1-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-cyclohexen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of benzyl 2-cyclohexen-1-one.
Reduction: Formation of benzyl 2-cyclohexen-1-ylamine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 2-cyclohexen-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug, where the carbamate group can be enzymatically cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzyl 2-cyclohexen-1-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where enzymatic hydrolysis releases the active drug. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that facilitate the release or activation of the drug.
Comparación Con Compuestos Similares
Benzyl carbamate: Lacks the cyclohexenyl group, making it less sterically hindered.
Cyclohexenyl carbamate: Lacks the benzyl group, affecting its reactivity and solubility.
Phenyl 2-cyclohexen-1-ylcarbamate: Similar structure but with a phenyl group instead of a benzyl group, which can influence its electronic properties.
Uniqueness: Benzyl 2-cyclohexen-1-ylcarbamate is unique due to the combination of the benzyl and cyclohexenyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
91230-17-0 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
benzyl N-cyclohex-2-en-1-ylcarbamate |
InChI |
InChI=1S/C14H17NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1,3-5,7-9,13H,2,6,10-11H2,(H,15,16) |
Clave InChI |
BFBDOBJZUPOVMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)



![3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)

![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)

![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)

![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)


